3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE
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Overview
Description
3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium hydroxide at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit the function of certain enzymes, thereby exerting its biological effects . The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: An anthelmintic agent with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2Z)-3-[2-(1H-benzimidazol-2-yl)ethylimino]-2-(1-hydroxypropylidene)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-15(22)18-14(8-5-9-16(18)23)19-11-10-17-20-12-6-3-4-7-13(12)21-17/h3-4,6-7,22H,2,5,8-11H2,1H3,(H,20,21)/b18-15-,19-14? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXAWDKMOWAII-QZGCLKAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=NCCC2=NC3=CC=CC=C3N2)CCCC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/1\C(=NCCC2=NC3=CC=CC=C3N2)CCCC1=O)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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